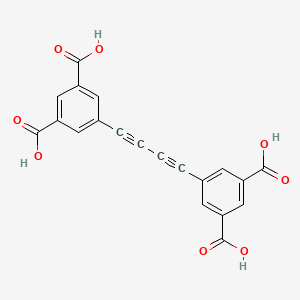
5,5'-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
描述
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is an organic compound characterized by its unique structure, which includes a buta-1,3-diyne linkage between two isophthalic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid typically involves the coupling of dimethyl 5-ethynylisophthalate with a suitable alkyne under palladium-catalyzed conditions. A common procedure includes the use of copper(I) iodide and tetrakis(triphenylphosphine)palladium(0) as catalysts, with triethylamine as a base in a solvent such as toluene. The reaction is carried out under an inert atmosphere at elevated temperatures (around 85°C) for several hours, followed by purification through flash chromatography .
Industrial Production Methods
While specific industrial production methods for 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions.
Biology and Medicine: While specific biological applications are less documented, the compound’s derivatives could potentially be explored for drug delivery systems and imaging agents.
作用机制
The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic, magnetic, and optical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination process .
相似化合物的比较
Similar Compounds
5,5’-(1,2-Ethynyl)bis-1,3-benzenedicarboxylic acid: Similar in structure but with an ethynyl linkage instead of a buta-1,3-diyne linkage.
3,3’,5,5’-Azobenzenetetracarboxylic acid: Contains an azo linkage and is used in similar applications.
3,3’,5,5’-Biphenyltetracarboxylate: Features a biphenyl core and is used in the synthesis of coordination polymers.
Uniqueness
5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid is unique due to its buta-1,3-diyne linkage, which imparts distinct electronic properties and reactivity compared to similar compounds. This structural feature allows for the formation of more diverse and complex supramolecular architectures, enhancing its utility in materials science and coordination chemistry .
属性
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)buta-1,3-diynyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O8/c21-17(22)13-5-11(6-14(9-13)18(23)24)3-1-2-4-12-7-15(19(25)26)10-16(8-12)20(27)28/h5-10H,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPCJSUUMXVMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)
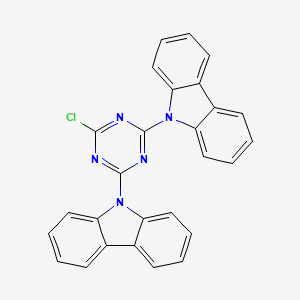
![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)

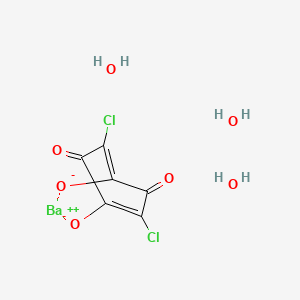
![(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222589.png)
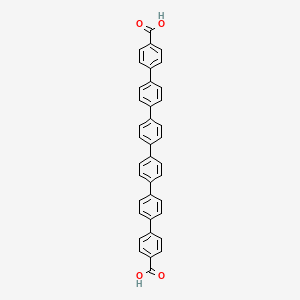
![2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
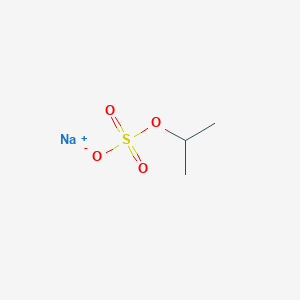
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
![(4'-Cyano-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8222621.png)
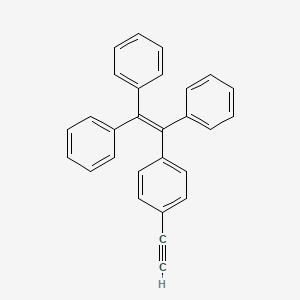
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222636.png)
![[S(R)]-N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222641.png)
